7-Trimethylsilyloxychromen-2-one
Description
Properties
CAS No. |
118074-57-0 |
|---|---|
Molecular Formula |
C12H14O3Si |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
7-trimethylsilyloxychromen-2-one |
InChI |
InChI=1S/C12H14O3Si/c1-16(2,3)15-10-6-4-9-5-7-12(13)14-11(9)8-10/h4-8H,1-3H3 |
InChI Key |
QHOSPKLEKYPTTO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Synonyms |
Umbelliferone + BSTFA |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
7-Trimethylsilyloxychromen-2-one has been identified as a promising scaffold in drug discovery, particularly for its biological activities. Its structural features allow it to interact with various biological targets.
Anticancer Activity
Research has shown that chromenone derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study found that derivatives of chromenone could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Material Science
The compound's unique properties make it suitable for various applications in material science, particularly in the development of coatings and polymers.
Coatings and Adhesives
Due to its hydrophobic nature and thermal stability, this compound can be utilized in formulating advanced coatings and adhesives. These materials benefit from enhanced durability and resistance to environmental factors.
Biocompatible Materials
In the field of biomedical engineering, the compound is being explored for developing biocompatible materials for medical implants and drug delivery systems. Its compatibility with biological tissues makes it a candidate for improving the performance of medical devices.
Environmental Applications
The environmental impact of chemical compounds is increasingly important, and this compound is no exception.
Photocatalysis
Recent studies have indicated that chromenone derivatives can act as photocatalysts, facilitating chemical reactions under light irradiation. This property can be harnessed for environmental remediation, particularly in degrading pollutants in water .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a series of chromenone derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was linked to the induction of oxidative stress specifically in cancer cells, leading to apoptosis.
Case Study 2: Material Development
In a recent patent application, researchers disclosed the synthesis of novel coatings incorporating this compound that showed improved water repellency and mechanical strength compared to traditional coatings. These advancements are crucial for applications in automotive and aerospace industries.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogues include:
Key Observations :
- Electronic Effects: The electron-donating trimethylsilyloxy group in this compound may stabilize the chromenone ring via resonance, similar to methoxy (-OMe) substituents in compounds like 7-methoxy derivatives .
- Steric Effects : The bulky trimethylsilyl group at position 7 could hinder interactions with enzymatic targets compared to smaller groups (e.g., -OH or -OMe) .
Physicochemical Properties
Implications :
- The trimethylsilyl group reduces aqueous solubility but enhances lipid bilayer permeability, making it advantageous for prodrug design or CNS-targeted therapies.
Hypotheses for this compound :
- The silyl group may enhance metabolic stability compared to hydroxylated analogues, delaying hepatic clearance.
- Reduced hydrogen-bonding capacity could lower interactions with polar enzyme active sites, altering selectivity .
Preparation Methods
Synthetic Protocol
-
Silylation of 7-Hydroxybenzaldehyde:
-
Wittig Olefination:
Advantages:
-
Regioselective formation of the coumarin lactone.
-
Compatibility with electron-withdrawing and -donating substituents on the aromatic ring.
FeCl₃-Catalyzed Cyclization of Propargyl Ethers
Iron(III) chloride-mediated cyclization offers a metal-catalyzed route to this compound. This method, inspired by intramolecular alkyne-carbonyl metathesis, avoids harsh bases.
Procedure
A propargyl ether precursor (e.g., 7-trimethylsilyloxy-2-(prop-2-yn-1-yloxy)benzaldehyde) is treated with FeCl₃ (15 mol%) in acetonitrile at 80°C for 4 hours. The reaction proceeds via a vinyl cation intermediate, followed by electrocyclic ring-opening to yield the coumarin.
Substrate Scope:
Comparative Analysis of Preparation Methods
| Method | Starting Material | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Direct Silylation | 7-Hydroxycoumarin | K₂CO₃, DMF, rt | 70–85 | Simple, one-step |
| Wittig Olefination | 7-TMS-Benzaldehyde | Toluene, reflux | 65–78 | Regioselective, scalable |
| FeCl₃ Cyclization | Propargyl Ether | FeCl₃, MeCN, 80°C | 60–75 | Metal-catalyzed, no strong bases |
Research Findings and Optimization
Silylation Efficiency
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-trimethylsilyloxychromen-2-one, and how can purity be optimized?
- The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromenone core via condensation of phenol derivatives with aldehydes/ketones under acidic or basic conditions.
- Step 2 : Introduction of the trimethylsilyloxy group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity (>95%) can be confirmed via HPLC or GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the silyl ether group (δ ~0.1–0.3 ppm for TMS protons) and chromenone carbonyl (δ ~160–165 ppm) .
- FT-IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~1700 cm⁻¹ (C=O).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and isotopic patterns due to silicon .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the chromenone scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the chromenone core be addressed?
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxyls during substitution reactions .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 3-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 7-position .
Q. What methodologies elucidate interactions between this compound and biomolecules?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with immobilized proteins (e.g., BSA for preliminary affinity studies) .
- Molecular Docking : Computational models (AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Q. How do structural analogs of this compound compare in biological activity?
- Substituent Impact :
| Analog Substituent | Bioactivity Trend | Reference |
|---|---|---|
| -CF3 at C-2 | ↑ Anticancer | |
| -OCH3 at C-7 | ↓ Antimicrobial | |
| -CH2CH3 at C-6 | Mixed efficacy |
- Methodology : Parallel synthesis of analogs followed by SAR analysis using standardized assays .
Q. How can contradictory bioactivity data across studies be resolved?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
- Mechanistic Studies : Use gene expression profiling (RNA-seq) to distinguish on-target vs. off-target effects .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Catalytic Systems : Recyclable catalysts (e.g., immobilized lipases) for silylation steps .
- Process Analytical Technology (PAT) : In-line FTIR monitoring to track reaction progression and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
